Guanosine-13C10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine-13C10 is a labeled form of guanosine, a purine nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. The “13C10” designation indicates that ten carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine-13C10 typically involves the incorporation of carbon-13 labeled precursors during the nucleoside synthesis. One common method is to start with labeled ribose and guanine, which are then chemically bonded to form the labeled guanosine. The reaction conditions often involve the use of protecting groups to prevent unwanted reactions and the use of catalysts to facilitate the glycosidic bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated synthesizers and stringent purification processes to ensure the isotopic purity and chemical purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine-13C10 undergoes various chemical reactions, including:
Oxidation: Guanosine can be oxidized to form guanine derivatives.
Reduction: Reduction reactions can convert guanosine to its deoxy form.
Substitution: Guanosine can undergo substitution reactions, particularly at the ribose moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various guanine derivatives, deoxyguanosine, and substituted guanosine compounds, which are useful in further biochemical studies and applications .
Wissenschaftliche Forschungsanwendungen
Guanosine-13C10 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in understanding nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential neuroprotective effects and antiviral properties.
Industry: Used in the development of pharmaceuticals and as a tracer in metabolic studies .
Wirkmechanismus
Guanosine-13C10 exerts its effects through several molecular pathways:
Neuroprotection: It modulates adenosine receptors, potassium channels, and excitatory amino acid transporters, leading to reduced excitotoxicity and oxidative stress.
Antiviral Activity: It interferes with viral replication by incorporating into viral RNA and causing chain termination
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine-15N5: Another labeled form of guanosine with nitrogen-15 isotopes.
Adenosine-13C10: A labeled form of adenosine, another purine nucleoside.
Uridine-13C9: A labeled form of uridine, a pyrimidine nucleoside
Uniqueness
Guanosine-13C10 is unique due to its specific labeling with carbon-13, which makes it particularly useful in NMR studies. Its applications in neuroprotection and antiviral research also set it apart from other nucleosides .
Eigenschaften
Molekularformel |
C10H13N5O5 |
---|---|
Molekulargewicht |
293.17 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6+,9-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI-Schlüssel |
NYHBQMYGNKIUIF-GAXAXDOTSA-N |
Isomerische SMILES |
[13CH]1=N[13C]2=[13C](N1[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O)N=[13C](N[13C]2=O)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.